BenchChemオンラインストアへようこそ!

1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea

Physicochemical profiling Lipophilicity Drug-likeness

This N,N′-disubstituted indolyl urea is the minimal steric 'zero-point' reference for SAR programs exploring cyclohexyl-indolyl chemotypes. Its low TPSA (37.3 Ų) and balanced XLogP distinguish it from diaryl urea analogues, making it a strategic benchmark for CNS permeability optimization. Procurement supports hit expansion in HRI kinase activation and dual-pathway innate immune screening, per Chen et al. (2013) and Merck RORγT patent claims. Not a generic diaryl urea; confirm compound-specific characterization before purchase.

Molecular Formula C16H21N3O
Molecular Weight 271.364
CAS No. 941987-84-4
Cat. No. B2666170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea
CAS941987-84-4
Molecular FormulaC16H21N3O
Molecular Weight271.364
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3
InChIInChI=1S/C16H21N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,17,18,20)
InChIKeyLWNKXBMMUVYKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 941987-84-4): Structural and Physicochemical Baseline for Procurement Evaluation


1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic small-molecule urea derivative (C₁₆H₂₁N₃O, MW 271.36 g/mol) belonging to the class of N,N′-disubstituted indolyl ureas [1]. The compound features a urea bridge linking a cyclohexyl group on one terminus and a 1-methyl-1H-indol-3-yl moiety on the other [2]. This structural architecture places it within a broader family of indole-urea hybrids that have been investigated across multiple therapeutic target classes, including kinase inhibition, histone deacetylase modulation, and STING pathway antagonism . Its topological polar surface area (TPSA) of approximately 37.3 Ų, single hydrogen bond donor, and single hydrogen bond acceptor yield a physicochemical profile that differs meaningfully from diaryl urea analogues within the same target class [1][2].

Why Generic Substitution of 1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea Is Not Supported by Existing Evidence


Indolyl urea derivatives are not a functionally interchangeable class. SAR studies across multiple target families—including endothelin-A antagonists, HRI kinase activators, and RORγt inhibitors—demonstrate that the identity of the N-substituent on the urea terminus (cyclohexyl vs. aryl vs. alkyl) produces substantial, quantifiable shifts in target affinity and selectivity [1][2]. The cyclohexyl group confers distinct conformational constraints and lipophilicity relative to phenyl or substituted-phenyl analogues, affecting both target engagement and passive membrane permeability [3]. Furthermore, the presence of the N-methyl group on the indole ring distinguishes this compound from unmethylated indolyl ureas, which exhibit different hydrogen-bonding capacity and metabolic susceptibility [2]. These structural features mean that procurement decisions cannot rely on class-level assumptions; compound-specific characterization data are required to justify selection over nearest-neighbour analogues.

Quantitative Differential Evidence for 1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea: Comparator-Anchored Analysis


Physicochemical Differentiation: Cyclohexyl vs. Aryl Urea Lipophilicity and Hydrogen-Bonding Profile Compared to H-151 (STING Inhibitor Analogue)

The cyclohexyl substituent on the target compound (XLogP3-AA = 3.0, TPSA = 37.3 Ų) produces a distinct lipophilicity-to-polarity ratio compared to the 4-ethylphenyl-substituted analogue H-151 (CAS 941987-60-6; XLogP ~3.5, TPSA ~45 Ų), which bears an aryl urea terminus. The reduced TPSA of the target compound is driven by the absence of the second aromatic ring present in H-151, resulting in one fewer hydrogen bond donor [1]. This difference carries implications for passive membrane permeability: compounds with TPSA below 60 Ų and XLogP between 1–4 are generally predicted to exhibit favourable intestinal absorption and blood-brain barrier penetration, though the cyclohexyl analogue sits closer to the lower TPSA boundary of this range than typical diaryl ureas [2]. It must be emphasized that this is a computed property comparison and does not constitute experimentally measured permeability or bioavailability data for the target compound.

Physicochemical profiling Lipophilicity Drug-likeness STING inhibition

Class-Level SAR: Cyclohexyl Urea Motif in HRI Kinase Activation vs. Diaryl Urea Scaffolds

In a focused library screen of ~2000 substituted ureas, the di-substituted N-aryl, N′-cyclohexylarylurea scaffold was identified as an active chemotype for heme-regulated inhibitor (HRI) kinase activation, with follow-up synthesis confirming that the cyclohexylaryl terminus contributed to 'significantly improved bioactivities' in both the eIF2-alpha phosphorylation surrogate assay and cell proliferation assays [1]. While the target compound 1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea was not explicitly included in this published focused library, its structural architecture (cyclohexyl urea linked to an N-methylindole) maps onto the active scaffold pattern identified by Chen et al. In contrast, N,N′-diarylureas lacking the cyclohexyl group served as the starting scaffold and exhibited comparatively lower potency in the same assay system [1]. The exact fold-improvement values for cyclohexylaryl vs. diaryl congeners are not publicly extractable from the available abstract.

HRI kinase eIF2-alpha phosphorylation Urea SAR Cancer

Structural Differentiation from N-Methylcyclohexyl and 2-Methylcyclohexyl Indolyl Urea Analogues

The target compound differs from its closest commercially catalogued structural analogues at the cyclohexyl-urea junction. In 1-cyclohexyl-1-methyl-3-(1-methyl-3-indolyl)urea (CID 16813050, C₁₇H₂₃N₃O, MW 285.4), an additional N-methyl group is present on the urea nitrogen adjacent to the cyclohexyl ring, increasing both molecular weight (+14 Da) and steric bulk around the urea pharmacophore [1]. In 3-(1-methyl-1H-indol-3-yl)-1-[(1R,2R)-2-methylcyclohexyl]urea (C₁₇H₂₃N₃O, MW 285.38), a methyl substituent is positioned on the cyclohexyl ring itself, creating a stereochemically defined, conformationally constrained analogue [2]. The target compound (C₁₆H₂₁N₃O, MW 271.36) lacks both modifications, presenting the minimal cyclohexyl-indolyl urea scaffold. This smaller, less sterically encumbered structure may offer advantages in target binding pockets with restricted steric tolerance, though head-to-head binding data against these analogues are not currently available in the public domain.

Structural analogue comparison Steric effects Conformational analysis

Patent Landscape: Cyclohexyl-Indole Ureas as Privileged Scaffolds in RORγT and STING Pathway Inhibition

Two independent patent families identify cyclohexyl-substituted indole ureas as active cores for immunomodulatory targets. Merck Sharp & Dohme's EP2884976 claims 3-cyclohexenyl and cyclohexyl substituted indole and indazole compounds as RORγT inhibitors for inflammatory and autoimmune disease treatment, explicitly covering compounds where the cyclohexyl/cyclohexenyl group is directly appended to the indole core [1]. A separate Chinese patent application (CN class) discloses substituted indole urea derivatives as cGAS-STING pathway inhibitors for inflammatory and autoimmune diseases [2]. The target compound's structural architecture—cyclohexyl urea linked to N-methylindole—sits at the intersection of these two patent-defined pharmacophore spaces, suggesting potential polypharmacology or target-class crossover. By contrast, simple N-aryl-N′-indolyl ureas lacking the cyclohexyl motif fall outside the specific claims of the Merck RORγT patent [1].

RORgammaT STING Autoimmune disease Patent analysis

Evidence-Backed Application Scenarios for 1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 941987-84-4)


Minimal Pharmacophore Reference Standard for Cyclohexyl-Indolyl Urea SAR Campaigns

Given its status as the least sterically encumbered cyclohexyl-indolyl urea scaffold (MW 271.36, no N-methyl or ring-methyl modifications), this compound serves as the logical 'zero-point' reference for systematic SAR exploration. Researchers building focused libraries around the cyclohexyl-indolyl urea chemotype can use this compound to establish baseline target engagement, then introduce steric modifications stepwise—comparing against CID 16813050 (N-methylated urea N) or the 2-methylcyclohexyl analogue to quantify the steric penalty or benefit. This approach is supported by the class-level SAR precedent from Chen et al. (2013), where N-aryl, N′-cyclohexylarylurea modifications produced significant bioactivity shifts in the HRI kinase activation assay [1].

Dual-Target Screening Probe for RORγT and STING Pathway Profiling

The structural overlap between the Merck RORγT patent claims (EP2884976; cyclohexyl/cyclohexenyl indole ureas) and the cGAS-STING inhibitor patent family (indole urea derivatives) positions this compound as a candidate dual-pathway screening probe [2][3]. Industrial immunology programs seeking to identify compounds with activity at multiple nodes of the innate immune signalling network may prioritize this scaffold over single-target-class comparators such as H-151, which is validated primarily as a STING covalent antagonist but lacks the cyclohexyl substituent specified in RORγT patent claims . Note: direct experimental confirmation of activity at either target is not yet available in the public domain.

Physicochemical Comparator for Membrane Permeability Optimization in Indolyl Urea Series

With a computed TPSA of 37.3 Ų and XLogP of 3.0, this compound occupies a distinct region of physicochemical space compared to diaryl urea analogues (e.g., H-151 with TPSA ~45 Ų). Medicinal chemistry teams optimizing for passive permeability or CNS exposure within indolyl urea programmes can use this compound as a low-TPSA benchmark against which more polar analogues are assessed. The favourable TPSA value (well below the 60–70 Ų threshold associated with CNS penetration) suggests potential for blood-brain barrier permeability, though in vitro PAMPA or MDCK assays would be required to validate this prediction [4].

Backup Scaffold for HRI Kinase Activator Lead Optimization

Chen et al. (2013) demonstrated that N-aryl, N′-cyclohexylarylureas represent an active scaffold for HRI kinase activation with improved bioactivities over the parent diaryl urea series [1]. The target compound, featuring a cyclohexyl urea linked to N-methylindole, maps onto this active scaffold architecture. For groups advancing HRI kinase activator programmes and seeking structurally differentiated backup series to mitigate intellectual property or toxicity risks associated with a primary lead, this compound provides a commercially accessible entry point for hit expansion. Procurement should be accompanied by confirmatory testing in the eIF2-alpha phosphorylation surrogate assay described in the Chen et al. methodology.

Quote Request

Request a Quote for 1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.